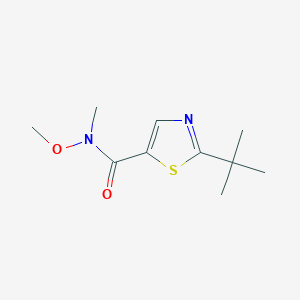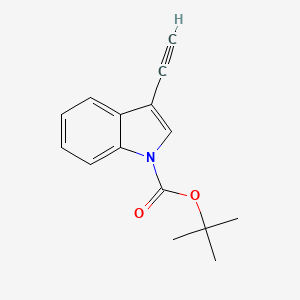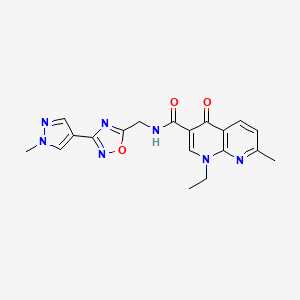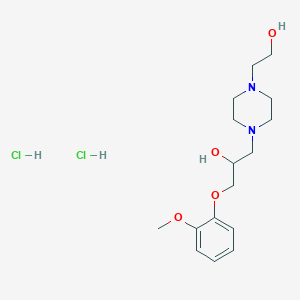![molecular formula C20H18N4O4 B3006739 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one CAS No. 2034613-23-3](/img/structure/B3006739.png)
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is a complex molecule that appears to be related to various bioactive heterocyclic compounds. The structure suggests that it may have potential as a pharmacological agent, given the presence of a morpholino group, a pyrrolopyrimidine core, and a chromenone moiety, which are often found in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often utilize palladium-catalyzed cross-coupling reactions. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from dichloro analogs using triorganoindium reagents, which could be a potential method for synthesizing the pyrrolopyrimidine core of the target compound . Additionally, the synthesis of chromenone scaffolds has been achieved through methods such as the Baker-Venkataraman rearrangement, which could be adapted for the chromenone part of the molecule .
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a morpholino group, which is a common moiety in drug design due to its solubility and bioavailability properties; a pyrrolopyrimidine core, which is a fused bicyclic ring system that can interact with various biological targets; and a chromenone moiety, which is a benzopyran derivative known for its potential therapeutic effects. The synthesis of similar structures has been characterized using techniques like NMR, FT-IR, and HRMS, which would be essential for confirming the structure of the target compound .
Chemical Reactions Analysis
The compound is likely to undergo chemical reactions typical of its functional groups. For example, the morpholino group could participate in reactions as a nucleophile or base, while the pyrrolopyrimidine and chromenone moieties could be involved in electrophilic substitution reactions or serve as dienophiles in cycloaddition reactions. The synthesis of related compounds has demonstrated the reactivity of such moieties in the formation of complex heterocyclic structures .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one are not provided, related compounds exhibit properties that can be inferred. These properties include solubility in common organic solvents, melting points that are indicative of the purity of the compound, and stability under various conditions. The presence of multiple heteroatoms within the structure suggests potential for hydrogen bonding and other intermolecular interactions, which would influence its physical properties and solubility .
科学的研究の応用
Synthesis and Biological Activities
- Microwave-assisted synthesis of novel pyrimidine derivatives, including compounds related to the mentioned chemical structure, has demonstrated significant analgesic activity and a lack of ulcerogenic effects, indicating potential for the development of new analgesics with reduced side effects (Chaudhary et al., 2012).
- Research on the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones provides insights into the creation of new compounds with potential biological applications, although the direct implications for the specified compound are not detailed (Rao et al., 2014).
- A study on the structural properties and intermolecular interactions of 5-[(4,6-Dimethylpyrimidin-2-ylsulfanyl)methyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione reveals the importance of molecular geometry in determining the physical and chemical properties of similar compounds (Thiruvalluvar et al., 2007).
Antimicrobial and Antioxidant Activities
- Novel series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, suggesting the potential therapeutic applications of related compounds in treating inflammation (Chaydhary et al., 2015).
- A study on the synthesis and antioxidant activity evaluation of some novel aminocarbonitrile derivatives incorporating carbohydrate moieties, including chromene heterocycles, indicates significant levels of antioxidant activity, highlighting the potential for the development of antioxidant agents (Dangolani et al., 2018).
Molecular Design and Synthesis Techniques
- The discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K showcases the innovative approaches in designing molecules with specific biological targets, which can inform strategies for developing compounds with desired biological activities (Verheijen et al., 2010).
将来の方向性
作用機序
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of biological activities
Result of Action
Similar compounds have shown a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
特性
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(15-9-13-3-1-2-4-17(13)28-19(15)26)24-11-14-10-21-20(22-16(14)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWXMPCMYGRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)


![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)



![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)